1-Benzyl-1H-1,2,4-triazole-3,5-diamine
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Overview
Description
1-Benzyl-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound characterized by a triazole ring substituted with benzyl and diamine groups. This compound is part of the broader class of triazoles, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2,4-triazole-3,5-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between benzyl azide and hydrazine derivatives can yield the desired triazole compound . The reaction typically requires a catalyst, such as copper(I) iodide, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-1,2,4-triazole-3,5-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products Formed:
- Oxidation products include triazole oxides.
- Reduction products include reduced triazole derivatives.
- Substitution products vary depending on the substituents introduced, leading to a wide range of functionalized triazoles .
Scientific Research Applications
1-Benzyl-1H-1,2,4-triazole-3,5-diamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The triazole ring can interact with biological molecules through hydrogen bonding and dipole interactions, affecting various cellular processes.
Comparison with Similar Compounds
1-Benzyl-1H-1,2,4-triazole-3,5-diamine can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-3,5-diamine: Similar in structure but lacks the benzyl group, leading to different chemical and biological properties.
1-Acyl-1H-1,2,4-triazole-3,5-diamine: Contains an acyl group, which can enhance its activity as a cyclin-dependent kinase inhibitor.
Uniqueness: The presence of the benzyl group in this compound imparts unique chemical properties, such as increased lipophilicity and the ability to interact with hydrophobic pockets in biological targets. This makes it a valuable compound for drug development and other applications .
Properties
CAS No. |
62176-87-8 |
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Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-benzyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C9H11N5/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13) |
InChI Key |
DTBAHABMYQSEBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)N)N |
Origin of Product |
United States |
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